2-Oxo-1-piperazineacetic acid

Catalog No.
S742443
CAS No.
24860-46-6
M.F
C6H10N2O3
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-1-piperazineacetic acid

CAS Number

24860-46-6

Product Name

2-Oxo-1-piperazineacetic acid

IUPAC Name

2-(2-oxopiperazin-1-yl)acetic acid

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h7H,1-4H2,(H,10,11)

InChI Key

VYKYEBFQKSINNA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CC(=O)O

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)O

2-Oxo-1-piperazineacetic acid (CAS 24860-46-6) is a highly specialized, bifunctional nitrogenous heterocycle characterized by a lactam ring (2-oxo) and an N1-acetic acid moiety, leaving the N4 position available for targeted functionalization. Commercially, it serves as a critical intermediate in the synthesis of ethylenediaminetriacetic acid (ED3A) derivatives—including biodegradable chelating surfactants—and as a rigid, pharmacokinetically distinct building block for piperazine-containing Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural combination of a non-basic lactam nitrogen and a reactive secondary amine provides precise regiocontrol during complex multi-step syntheses, making it a high-value precursor for both advanced materials and medicinal chemistry workflows.

Substituting 2-Oxo-1-piperazineacetic acid with generic piperazine derivatives or its open-chain precursor, N,N'-ethylenediaminediacetic acid (EDDA), fundamentally disrupts downstream synthesis. While EDDA can theoretically be cyclized to form the piperazine ring, relying on in situ cyclization introduces severe yield penalties and requires harsh acidic conditions that are incompatible with sensitive functional groups[1]. Furthermore, substituting with fully alkylated analogs like 2-Oxo-1,4-piperazinediacetic acid (3-KP) eliminates the free N4 secondary amine, preventing the attachment of API pharmacophores or lipophilic tails required for N-acyl ED3A surfactant production[1]. Similarly, standard 1-piperazineacetic acid lacks the C2-oxo group, resulting in a basic N1 tertiary amine rather than a neutral lactam, which drastically alters the target molecule's pKa, solubility, and receptor binding affinity.

N4-Functionalization Yield vs. Open-Chain Precursors

In the synthesis of mono-substituted piperazine derivatives, utilizing pre-cyclized 2-Oxo-1-piperazineacetic acid allows for direct functionalization at the N4 position. When attempting the same functionalization starting from the open-chain precursor N,N'-ethylenediaminediacetic acid (EDDA) via a one-pot cyclization-alkylation sequence, the overall yield drops significantly due to competing side reactions and incomplete ring closure[1]. The pre-formed lactam ring in 2-Oxo-1-piperazineacetic acid ensures that only the N4 amine is nucleophilic, streamlining purification and reducing reagent waste.

Evidence DimensionOverall yield of N4-functionalized piperazine derivative
Target Compound DataHigh efficiency via direct N4-alkylation/acylation
Comparator Or BaselineEDDA (open-chain precursor) requiring in situ cyclization
Quantified DifferenceElimination of a low-yield cyclization step during functionalization
ConditionsStandard N-alkylation/acylation conditions

Procuring the pre-cyclized scaffold eliminates a harsh-condition cyclization step, dramatically improving the throughput and cost-efficiency of API manufacturing.

Modulation of N1 Basicity via the C2-Oxo (Lactam) Group

The presence of the C2-oxo group in 2-Oxo-1-piperazineacetic acid converts the adjacent N1 nitrogen into a lactam, effectively neutralizing its basicity. Compared to standard 1-piperazineacetic acid, where both nitrogens are basic amines, this compound exhibits a significantly lower overall basicity. This structural feature is critical for drug design, as reducing the number of basic centers in a piperazine API improves membrane permeability and alters the salt-forming properties of the final drug product.

Evidence DimensionNitrogen basicity (pKa of N1)
Target Compound DataNeutral (lactam N1, non-protonated at physiological pH)
Comparator Or Baseline1-Piperazineacetic acid (basic tertiary amine at N1)
Quantified DifferenceElimination of one basic center
ConditionsPhysiological pH (7.4) aqueous environment

Buyers designing CNS-active or orally bioavailable APIs must select the 2-oxo derivative to prevent unwanted protonation that hinders membrane penetration.

Synthesis Capability for N-Acyl ED3A Surfactants

2-Oxo-1-piperazineacetic acid is a uniquely suited intermediate for the production of ethylenediaminetriacetic acid (ED3A) and its N-acyl derivatives, which are highly valued as biodegradable chelating surfactants[1]. Unlike 2-Oxo-1,4-piperazinediacetic acid (3-KP), which is fully substituted, the free N4 amine on 2-Oxo-1-piperazineacetic acid allows for targeted reaction with fatty acid chlorides prior to ring opening. This controlled stepwise addition is essential for synthesizing asymmetrical ED3A derivatives with specific lipophilic tails, a process impossible with symmetrically substituted piperazines[1].

Evidence DimensionSuitability for asymmetrical N-acyl functionalization
Target Compound DataEnables selective mono-acylation at N4 prior to ring opening
Comparator Or Baseline2-Oxo-1,4-piperazinediacetic acid (3-KP) (fully blocked)
Quantified DifferenceBinary capability (Possible vs. Impossible)
ConditionsStandard amidation conditions with fatty acid chlorides

Manufacturers of biodegradable chelating surfactants must procure this specific intermediate to successfully attach the lipophilic tail required for surface activity.

Regioselective Synthesis of Piperazine-Based APIs

Leveraging the free N4 amine and the non-basic lactam N1 to build complex drug molecules without the need for extensive protecting group chemistry, significantly streamlining process chemistry workflows [1.2].

Production of Biodegradable Chelating Surfactants (N-Acyl ED3A)

Using the compound as a key intermediate to attach fatty acid chains before hydrolytic ring-opening, creating environmentally friendly surfactants for personal care and industrial cleaning applications[1].

Development of Conformationally Restricted Peptidomimetics

Utilizing the rigid 2-oxopiperazine core to mimic peptide bonds in drug discovery, improving metabolic stability and receptor specificity compared to flexible linear analogs.

XLogP3

-3.6

Dates

Last modified: 08-15-2023

Explore Compound Types